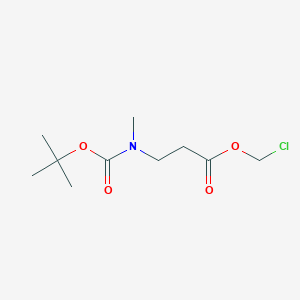![molecular formula C12H14FN3O B15327823 2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide](/img/structure/B15327823.png)
2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide is a synthetic chemical compound known for its applications in various fields such as chemistry, biology, medicine, and industry. The compound features an indole core, which is a prominent structure in many natural and synthetic substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Step 1 Synthesis of 6-fluoroindole: The process often begins with the synthesis of the 6-fluoroindole by fluorination of an indole derivative.
Step 2 Introduction of the aminoethyl side chain: The 6-fluoroindole undergoes a substitution reaction where the aminoethyl group is introduced.
Step 3 Formation of the acetamide: The final step involves reacting the aminoethyl-substituted 6-fluoroindole with an acetylating agent to form the target compound, 2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide.
Industrial Production Methods: Industrial synthesis may involve catalytic processes to optimize the yield and purity of the compound, as well as specific purification techniques such as recrystallization or chromatography to ensure the final product meets quality standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation, where it is transformed into a corresponding oxidized product, typically involving reagents such as hydrogen peroxide.
Reduction: The reduction can be performed using common reducing agents like lithium aluminum hydride, leading to the corresponding reduced form of the compound.
Substitution: Substitution reactions can replace certain functional groups on the indole ring or the side chains, using reagents like alkyl halides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in an inert solvent like ether.
Substitution: Alkyl halides, often under catalytic or base-promoted conditions.
Major Products:
Oxidation Products: Hydroxylated derivatives of the original compound.
Reduction Products: Simplified derivatives where certain functional groups have been removed or altered.
Substitution Products: Varied indole derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
The applications of 2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide span across multiple domains:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Functions as a tool in biochemical studies to investigate enzyme-substrate interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical nature.
Mécanisme D'action
Mechanism: The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. Its indole core facilitates binding to these targets, influencing biochemical pathways and physiological responses.
Molecular Targets and Pathways:
Enzymes: Inhibits or modulates enzyme activity by fitting into the enzyme's active site.
Receptors: Binds to receptor sites, altering signal transduction pathways involved in various biological processes.
Comparaison Avec Des Composés Similaires
Tryptophan: Another indole-based compound involved in biological processes.
Serotonin: A neurotransmitter derived from tryptophan, sharing structural similarities with the target compound.
Indole-3-acetic acid: A naturally occurring indole derivative with applications in plant biology.
Uniqueness: 2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide stands out due to its specific structural modifications, such as the fluoro and acetamide groups, which confer unique chemical properties and potential biological activities not found in similar compounds.
Propriétés
Formule moléculaire |
C12H14FN3O |
|---|---|
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
2-[3-(2-aminoethyl)-6-fluoroindol-1-yl]acetamide |
InChI |
InChI=1S/C12H14FN3O/c13-9-1-2-10-8(3-4-14)6-16(7-12(15)17)11(10)5-9/h1-2,5-6H,3-4,7,14H2,(H2,15,17) |
Clé InChI |
RQNGMWZHVCZRPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)N(C=C2CCN)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline](/img/structure/B15327748.png)
![Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate, 4-methylbenzenesulfonate salt](/img/structure/B15327765.png)
![Azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15327774.png)
![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15327777.png)
![2-Butanone, 4-[(4-chlorophenyl)thio]-](/img/structure/B15327790.png)
![1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol](/img/structure/B15327796.png)






